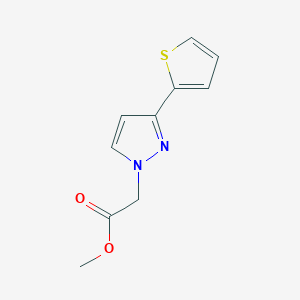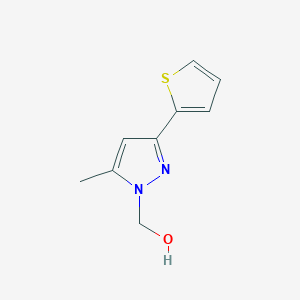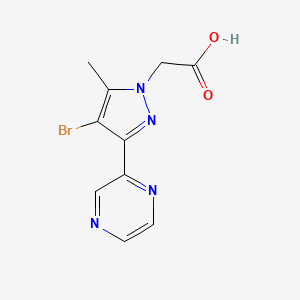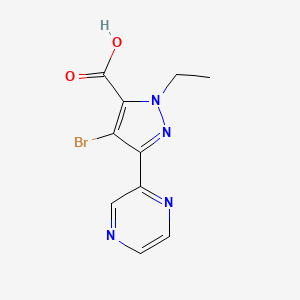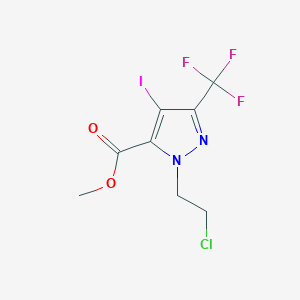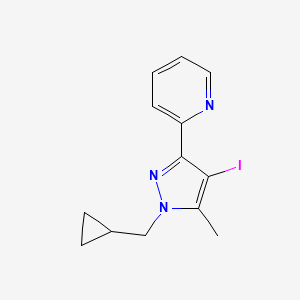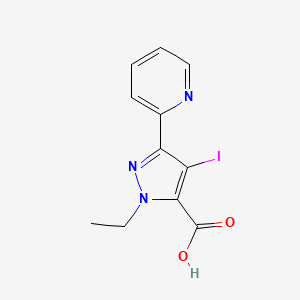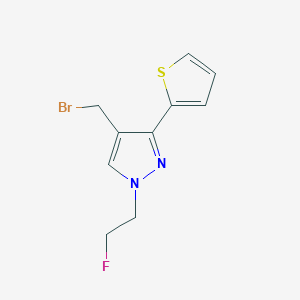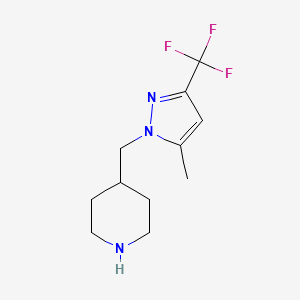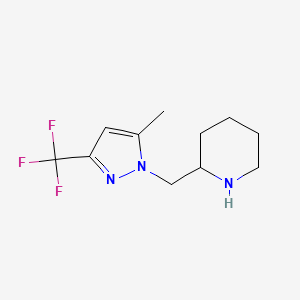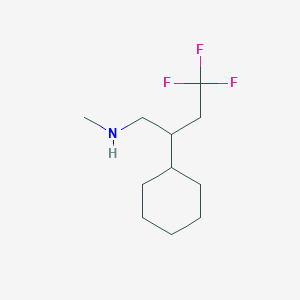
2-cyclohexyl-4,4,4-trifluoro-N-méthylbutan-1-amine
Vue d'ensemble
Description
2-Cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine (FMB) is a commonly used organic compound in scientific research and laboratory experiments. It is a colorless, odorless, and volatile liquid with a molecular formula of C8H15F3N. FMB is a versatile compound that can be used in a variety of applications, including the synthesis of a wide range of compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals.
Applications De Recherche Scientifique
Agents antimicrobiens et antiprolifératifs
Des composés ayant des similitudes structurales avec la 2-cyclohexyl-4,4,4-trifluoro-N-méthylbutan-1-amine ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens et antiprolifératifs. Ces composés ont montré une activité prometteuse contre les espèces bactériennes (Gram-positives et Gram-négatives) et fongiques, ainsi qu'une activité anticancéreuse contre les lignées cellulaires de carcinome mammaire humain .
Modélisation moléculaire
La structure moléculaire de composés apparentés a été confirmée par des données spectroanalytiques, telles que la RMN et l'IR, ce qui est crucial pour comprendre l'interaction de ces molécules avec les cibles biologiques. Des études de docking moléculaire sont réalisées pour prédire le mode de liaison des composés actifs avec les récepteurs, contribuant à la conception de médicaments .
Catalyseurs de polymérisation
Des complexes de nickel dérivés de composés similaires ont été utilisés comme catalyseurs pour la polymérisation de l'éthylène. Ces catalyseurs peuvent produire des élastomères de polyéthylène de haut poids moléculaire, qui sont précieux dans la production de plastiques flexibles .
Chimie analytique
Le composé This compound peut être utilisé en chimie analytique pour la synthèse d'autres entités chimiques. Son poids moléculaire et sa structure précis le rendent approprié pour une utilisation comme matériau de référence dans diverses méthodes analytiques.
Matériaux biomédicaux
En raison de ses propriétés structurelles, ce composé pourrait être exploré pour le développement de matériaux biomédicaux. Son potentiel à interagir avec les systèmes biologiques en fait un candidat pour la synthèse de nouveaux matériaux pour des applications médicales.
Matériaux électroniques et énergétiques
Les propriétés uniques de la This compound peuvent permettre son utilisation dans le développement de matériaux électroniques et énergétiques. Sa stabilité et sa réactivité pourraient être avantageuses dans la création de composants pour des dispositifs électroniques ou des systèmes de stockage d'énergie.
Mécanisme D'action
2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is a versatile compound that can be used in a variety of applications. In scientific research, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is used as a reagent in organic synthesis to produce a variety of compounds. The mechanism of action of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine depends on the reaction it is used in. In the Williamson ether synthesis, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine acts as a nucleophile, attacking the electrophilic carbon of the halohydrin to form a new carbon-oxygen bond. In the Fischer indole synthesis, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine acts as a nucleophile, attacking the electrophilic carbon of the aromatic aldehyde to form a new carbon-oxygen bond. In the Heck reaction, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine acts as an electrophile, attacking the nucleophilic carbon of the alkene to form a new carbon-carbon bond.
Biochemical and Physiological Effects
2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is a volatile compound and is not known to have any biochemical or physiological effects. It is not known to be toxic, and there is no evidence that 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine has any adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is a colorless and odorless liquid, making it ideal for use in experiments that require a pure and uncontaminated sample. Additionally, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. One limitation of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is that it is a volatile compound, making it difficult to store for long periods of time.
Orientations Futures
The use of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine in scientific research and laboratory experiments is likely to continue to grow in the future. 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine can be used in a variety of applications, including the synthesis of a wide range of compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals. Additionally, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine can be used in the development of new analytical techniques, such as high-performance liquid chromatography. 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine can also be used in the development of new drugs, such as antibiotics and antifungal agents. Finally, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine can be used in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWYRLSLHSJQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


